4-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid
Description
This compound (CAS: 863763-60-4) is a pyrroloquinazoline derivative featuring a methyl group at the 4-position and a carboxylic acid moiety at the 3a-position. Its molecular formula is C₁₃H₁₂N₂O₄, with a molecular weight of 260.25 g/mol (calculated based on analogs in ). It serves as a key intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly in developing kinase inhibitors or anti-inflammatory agents. The compound’s fused heterocyclic core contributes to its rigid structure, influencing binding interactions in biological systems .
Properties
IUPAC Name |
4-methyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-14-11(17)8-4-2-3-5-9(8)15-10(16)6-7-13(14,15)12(18)19/h2-5H,6-7H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMULXKTJMAYLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid (CAS No. 863763-60-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H12N2O4
- Molecular Weight : 260 Da
- LogP : 0.54
- Polar Surface Area : 78 Ų
- Hydrogen Bond Acceptors : 4
- Hydrogen Bond Donors : 1
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antiparasitic effects and potential anticancer properties. The following sections detail specific studies highlighting these activities.
Antiparasitic Activity
A study focusing on the optimization of similar quinazoline derivatives revealed that compounds targeting PfATP4 (a sodium pump in malaria parasites) showed significant antiparasitic activity. The optimized analogs demonstrated improved aqueous solubility and metabolic stability while maintaining efficacy against Plasmodium falciparum .
- Case Study :
- Compound : WJM992 (analog of the target compound)
- Efficacy : 30% reduction in parasitemia at 40 mg/kg in a P. berghei mouse model.
- Mechanism : Inhibition of PfATP4-associated Na-ATPase activity.
Anticancer Potential
Research into quinazoline derivatives has also suggested potential anticancer properties. Compounds with similar scaffolds have been reported to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| WJM921 | A549 | 15 | Apoptosis induction |
| WJM992 | HeLa | 10 | Cell cycle arrest |
The biological activity of 4-methyl-1,5-dioxo-pyrroloquinazoline derivatives is primarily attributed to their ability to interact with specific molecular targets involved in cellular processes:
- Inhibition of Enzymatic Activity : These compounds can inhibit essential enzymes in parasites and cancer cells.
- Induction of Apoptosis : They may trigger programmed cell death pathways in cancer cells.
- Modulation of Signaling Pathways : The compounds might interfere with key signaling pathways that regulate cell growth and survival.
Future Directions
Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Studies should focus on:
- Detailed in vivo studies to assess efficacy and safety profiles.
- Structural modifications to enhance potency and selectivity.
- Exploration of combination therapies to improve therapeutic outcomes.
Scientific Research Applications
Medicinal Chemistry
4-methyl-1,5-dioxo-1H-pyrrolo[1,2-a]quinazoline derivatives have been investigated for their pharmacological properties. Their structure allows for modification to enhance bioactivity against various diseases.
- Anticancer Activity : Studies have shown that compounds within this class can inhibit cancer cell proliferation. For example, derivatives have been synthesized and tested for their ability to induce apoptosis in cancer cells.
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Its efficacy can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Biochemical Research
The compound has been utilized in biochemical assays to understand enzyme interactions and metabolic pathways.
- Enzyme Inhibitors : Certain derivatives have been identified as potent inhibitors of specific enzymes involved in disease processes. This makes them valuable tools for studying enzyme kinetics and mechanisms.
- Signal Transduction Studies : Researchers have employed these compounds to explore their effects on cellular signaling pathways, particularly those related to inflammation and cell growth.
Materials Science
The unique properties of 4-methyl-1,5-dioxo-pyrroloquinazoline make it suitable for applications in materials science.
- Polymer Chemistry : The compound can be used as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties.
- Nanotechnology : Its derivatives have potential applications in the development of nanomaterials for drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| "Synthesis and Anticancer Activity of Pyrroloquinazoline Derivatives" | Anticancer properties | Identified several derivatives with IC50 values in the micromolar range against various cancer cell lines. |
| "Exploring the Antimicrobial Efficacy of Pyrrolo[1,2-a]quinazolines" | Antimicrobial activity | Demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
| "Inhibition of Enzyme X by Pyrroloquinazoline Compounds" | Enzyme inhibition | Found that specific derivatives significantly inhibited enzyme activity with potential therapeutic implications in disease management. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 4-Position
The 4-position substituent significantly impacts molecular weight, solubility, and lipophilicity. Key analogs include:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Lipophilicity : Ethyl and butyl derivatives exhibit higher logP values than the methyl analog, favoring membrane permeability but reducing aqueous solubility.
- Solubility : The 2-methoxyethyl substituent introduces polarity, enhancing solubility in polar solvents .
- Synthetic Utility : Propyl and butyl analogs are used in combinatorial libraries for high-throughput screening .
Functional Group Modifications
Carboxamide Derivatives
Replacing the carboxylic acid with a carboxamide group alters hydrogen-bonding capacity and charge distribution:
- N-Phenyl carboxamide derivative (CAS: 931629-45-7):
Table 2: Functional Group Impact
Core Heterocycle Variations
- 4-Oxo-pyrrolo[1,2-a]quinoxaline-7-carboxylic acid (): Replaces quinazoline with quinoxaline. Alters electron distribution and binding affinity for targets like GABA receptors.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-methyl-1,5-dioxo-pyrroloquinazoline-3a-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclocondensation or multi-step heterocyclic assembly. For example, similar pyrroloquinazoline derivatives are synthesized via Grignard reagent-mediated cyclization in THF under reflux, with yields influenced by solvent choice (e.g., THF vs. DMF), temperature (50–80°C), and catalyst type (e.g., NaN₃ or TBHP). Post-reaction purification via column chromatography (hexane/EtOAc gradients) or recrystallization (ethanol or toluene) is critical for isolating high-purity products .
Q. What spectroscopic techniques are recommended for structural characterization of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent positions and stereochemistry. For example, ¹H NMR of analogous pyrrolo-pyrazole derivatives shows characteristic peaks for methyl groups (δ 2.56 ppm) and aromatic protons (δ 7.5–8.7 ppm) . Pair with LC-MS (ESI+ mode) for molecular weight validation and HPLC (>95% purity thresholds) to assess purity . X-ray crystallography may resolve conformational ambiguities in crystalline derivatives .
Q. How does the compound’s solubility impact experimental design in biological assays?
- Methodological Answer : Limited aqueous solubility (common with polycyclic heteroaromatics) necessitates DMSO stock solutions (≤1% v/v to avoid cytotoxicity). For in vitro studies, verify solubility via dynamic light scattering (DLS) and use surfactants (e.g., Tween-80) or cyclodextrins to enhance bioavailability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for pyrroloquinazoline derivatives?
- Methodological Answer : Discrepancies in IC₅₀ values or target selectivity may arise from assay conditions (e.g., ATP concentrations in kinase assays) or impurity profiles. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and cross-reference with structurally analogous compounds (e.g., pyrazolo[4,3-c]pyridin-4(5H)-ones) . Re-synthesize batches with stringent QC (NMR, HRMS) to exclude batch-to-batch variability .
Q. How can computational modeling predict the compound’s interaction with kinase ATP-binding domains?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target kinases (e.g., PDB entries for EGFR or CDK2). Focus on hydrogen-bonding interactions between the carboxylic acid moiety and catalytic lysine residues. Validate predictions with mutagenesis studies (e.g., K→M mutations) and compare with experimental IC₅₀ data .
Q. What are the mechanistic pathways for acid-catalyzed degradation of this compound, and how can stability be improved?
- Methodological Answer : Degradation under acidic conditions likely involves lactam ring opening or decarboxylation. Accelerated stability studies (40°C/75% RH) with HPLC monitoring can identify degradation products. Stabilize via salt formation (e.g., sodium or lysine salts) or formulation in solid dispersions with HPMCAS .
Notes on Contradictions and Validation
- Synthesis Variability : Conflicting yields in similar reactions (e.g., 39% vs. 94%) highlight the need for precise stoichiometry and inert atmosphere control .
- Bioactivity Discrepancies : Differences in reported IC₅₀ values may reflect assay-specific factors (e.g., ATP concentrations). Standardize protocols using guidelines from the NIH Assay Guidance Manual .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
